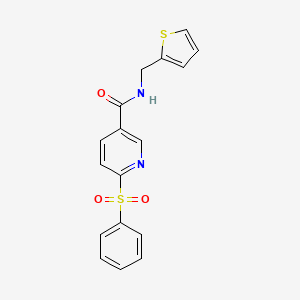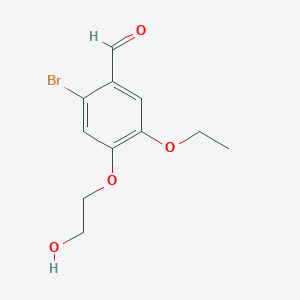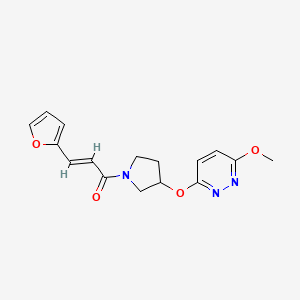
6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide, also known as P2X7 receptor antagonist A438079, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of nicotinamide derivatives and is a potent inhibitor of the P2X7 receptor, which is a member of the purinergic receptor family.
作用機序
The 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor is a ligand-gated ion channel that is activated by extracellular ATP. The activation of this receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines. 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide acts as a competitive antagonist of the 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor and prevents its activation by ATP. The compound binds to the allosteric site of the receptor and stabilizes its closed conformation, thereby blocking the influx of calcium ions and the release of cytokines.
Biochemical and Physiological Effects:
The inhibition of the 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor by 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide has been shown to have several biochemical and physiological effects. The compound has been reported to reduce the release of pro-inflammatory cytokines, such as IL-1β and TNF-α, in various cell types. It has also been shown to inhibit the activation of the NLRP3 inflammasome, which is a key mediator of inflammation. In addition, the compound has been reported to have analgesic effects in animal models of pain and to protect against neurodegeneration in models of Alzheimer's disease and multiple sclerosis.
実験室実験の利点と制限
One of the major advantages of 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide is its high potency and selectivity for the 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor. The compound has been shown to have a low affinity for other purinergic receptors, which reduces the risk of off-target effects. However, the compound has a relatively short half-life in vivo, which may limit its therapeutic potential. In addition, the compound has poor solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide. One of the key areas of focus is the development of more potent and selective 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor antagonists with improved pharmacokinetic properties. Another area of research is the investigation of the compound's potential therapeutic applications in various diseases, including inflammation, pain, and neurodegeneration. Furthermore, the compound's mechanism of action and its effects on other signaling pathways need to be further elucidated to fully understand its therapeutic potential.
合成法
The synthesis of 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide involves the reaction of 2-thienylmethanamine with 6-bromo-nicotinamide in the presence of a palladium catalyst. The resulting intermediate is then treated with phenylsulfonyl chloride to obtain the final product. The yield of the synthesis is reported to be around 60%, and the purity of the compound can be improved by recrystallization.
科学的研究の応用
The 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor is known to play a crucial role in various physiological and pathological processes, including inflammation, pain, and neurodegeneration. Therefore, the inhibition of this receptor has emerged as a potential therapeutic strategy for the treatment of several diseases. 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide has been extensively studied for its ability to block the 6-(phenylsulfonyl)-N-(2-thienylmethyl)nicotinamide receptor and its potential therapeutic applications. The compound has been shown to have anti-inflammatory, analgesic, and neuroprotective effects in preclinical studies.
特性
IUPAC Name |
6-(benzenesulfonyl)-N-(thiophen-2-ylmethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S2/c20-17(19-12-14-5-4-10-23-14)13-8-9-16(18-11-13)24(21,22)15-6-2-1-3-7-15/h1-11H,12H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUBWXGRWRJSBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-(benzofuran-2-carboxamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2365038.png)


![Methyl 2-[(4-tert-butylphenyl)methylsulfanyl]-3-[(4-chlorophenyl)methyl]-4-oxoquinazoline-7-carboxylate](/img/structure/B2365044.png)
![2-(3,4-Dimethoxyphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]acetamide](/img/structure/B2365048.png)



![2-chloro-N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]benzamide](/img/structure/B2365053.png)
![1-Benzofuran-2-yl-[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2365054.png)
![(3-bromophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2365055.png)

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2365060.png)
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2365061.png)